molecular formula C20H22O4 B1683396 Uncinatone CAS No. 99624-92-7

Uncinatone

Cat. No. B1683396
CAS RN: 99624-92-7
M. Wt: 326.4 g/mol
InChI Key: IQGPVLVWUUPQMQ-FVINQWEUSA-N
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Description

Uncinatone is a member of phenanthrenes . It is a natural product found in Clerodendrum cyrtophyllum, Clerodendrum bungei, and other organisms . The molecular formula of Uncinatone is C20H22O4 .


Molecular Structure Analysis

Uncinatone has a molecular weight of 326.4 g/mol . The IUPAC name for Uncinatone is (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho2,1-fbenzofuran-6-one . The InChI and SMILES strings provide a detailed view of the molecular structure .


Physical And Chemical Properties Analysis

Uncinatone has a molecular weight of 326.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass of Uncinatone is 326.15180918 g/mol .

Scientific Research Applications

Cytotoxicity

Uncinatone exhibits moderate cytotoxicity . It has been shown to inhibit cell proliferation and induce cell-cycle G(2)/M phase arrest . This suggests that Uncinatone could potentially be used in cancer research and treatment.

Anti-Proliferative Activity

The anti-proliferative activity of Uncinatone is another significant area of application . By inhibiting the proliferation of cells, Uncinatone could be useful in controlling the growth of cancerous cells.

Antibacterial Activity

Uncinatone has been found to have antibacterial properties . This means it could be used in the development of new antibiotics or as a supplement to existing treatments.

Anti-Parasitic Activity

The compound also shows anti-parasitic activity . This suggests potential applications in the treatment of parasitic infections.

Anti-Inflammatory Activity

Uncinatone has anti-inflammatory activities . This could make it useful in the treatment of conditions characterized by inflammation.

Insecticidal Properties

Uncinatone has been found to have insecticidal properties . This suggests it could be used in the development of new insecticides.

Complement System Inhibition

Uncinatone shows inhibitory activity against the complement system with 50% inhibitory concentrations (IC(50)) values of 87 uM . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.

Potential Role in Pharmacognosy

Uncinatone is a diterpenoid, a class of chemical compounds that are of interest in pharmacognosy . Pharmacognosy is the study of medicinal drugs derived from plants or other natural sources. Uncinatone, due to its diverse biological activities, could be a valuable compound in this field .

Safety And Hazards

When handling Uncinatone, it’s advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(9R,11bR)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGPVLVWUUPQMQ-CFMSYZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C3=C(C(=C2O1)O)[C@@]4(CCC(=C(C4=CC3=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-

CAS RN

99624-92-7
Record name Uncinatone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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